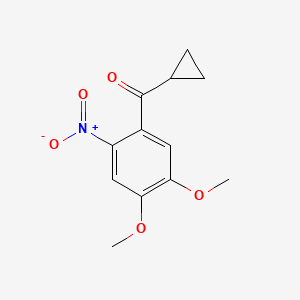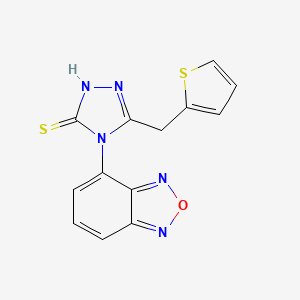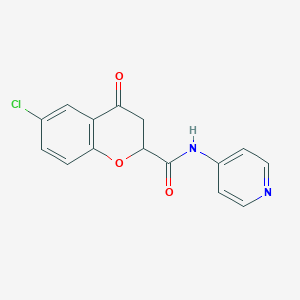![molecular formula C28H44FN3O2 B11046465 N-{1-[4-(2-fluorophenyl)piperazin-1-yl]-3-methyl-1-oxobutan-2-yl}-4-hexylcyclohexanecarboxamide](/img/structure/B11046465.png)
N-{1-[4-(2-fluorophenyl)piperazin-1-yl]-3-methyl-1-oxobutan-2-yl}-4-hexylcyclohexanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{1-[4-(2-フルオロフェニル)ピペラジン-1-イル]-3-メチル-1-オキソブタン-2-イル}-4-ヘキシルシクロヘキサンカルボキサミドは、複雑な有機化合物であり、そのユニークな構造は、フルオロフェニル基で置換されたピペラジン環、メチル-オキソブタノイル部分、およびヘキシルシクロヘキサンカルボキサミド基を含んでいます。
製造方法
合成経路と反応条件
N-{1-[4-(2-フルオロフェニル)ピペラジン-1-イル]-3-メチル-1-オキソブタン-2-イル}-4-ヘキシルシクロヘキサンカルボキサミドの合成は、通常、複数のステップを含みます。
ピペラジン中間体の形成: 最初のステップは、2-フルオロフェニルアミンとピペラジンを制御された条件下で反応させて、4-(2-フルオロフェニル)ピペラジンを形成します。
アシル化反応: 次に、中間体を3-メチル-1-オキソブタノイルクロリドでアシル化して、アシル化されたピペラジン誘導体を得ます。
ヘキシルシクロヘキサンカルボン酸とのカップリング: 最後のステップは、アシル化されたピペラジンを、N,N'-ジシクロヘキシルカルボジイミド(DCC)などのカップリング試薬を使用して、4-ジメチルアミノピリジン(DMAP)などの触媒の存在下で、ヘキシルシクロヘキサンカルボン酸とカップリングします。
工業生産方法
工業的な環境では、この化合物の合成は、同様の反応条件を使用してスケールアップされますが、収率と純度の最適化が行われます。連続フロー反応器と自動合成プラットフォームを使用して、効率と再現性を向上させることができます。
化学反応解析
反応の種類
N-{1-[4-(2-フルオロフェニル)ピペラジン-1-イル]-3-メチル-1-オキソブタン-2-イル}-4-ヘキシルシクロヘキサンカルボキサミドは、以下のものを含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用して酸化することができ、カルボン酸やケトンの形成につながる可能性があります。
還元: 水素化リチウムアルミニウム(LiAlH4)などの試薬を使用した還元反応は、ケトン基をアルコールに変換できます。
置換: 求核置換反応は、使用される試薬と条件に応じて、ピペラジン環またはフルオロフェニル基で発生する可能性があります。
一般的な試薬と条件
酸化: 過マンガン酸カリウム(KMnO4)、三酸化クロム(CrO3)
還元: 水素化リチウムアルミニウム(LiAlH4)、水素化ホウ素ナトリウム(NaBH4)
置換: ハロアルカン、アミンやチオールなどの求核剤
主な生成物
これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はカルボン酸を生成する可能性があり、一方、還元はアルコールを生成する可能性があります。
科学研究の用途
N-{1-[4-(2-フルオロフェニル)ピペラジン-1-イル]-3-メチル-1-オキソブタン-2-イル}-4-ヘキシルシクロヘキサンカルボキサミドは、科学研究でいくつかの用途があります。
薬理学: 特に、そのピペラジン部分による神経伝達物質系の調節における治療薬としての可能性について研究されています。
医薬品化学: 特に、中枢神経系に関連する疾患の治療のためのリード化合物として、この化合物の可能性が探求されています。
生物学的調査: これは、受容体や酵素などの生体標的との相互作用を理解するための研究で使用されます。
工業用途: この化合物は、新しい材料の開発や、他の複雑な分子の合成における中間体として使用される可能性があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[4-(2-fluorophenyl)piperazin-1-yl]-3-methyl-1-oxobutan-2-yl}-4-hexylcyclohexanecarboxamide typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 2-fluorophenylamine with piperazine under controlled conditions to form 4-(2-fluorophenyl)piperazine.
Acylation Reaction: The intermediate is then subjected to acylation with 3-methyl-1-oxobutanoyl chloride to yield the acylated piperazine derivative.
Coupling with Hexylcyclohexanecarboxylic Acid: The final step involves coupling the acylated piperazine with hexylcyclohexanecarboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using similar reaction conditions but with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
N-{1-[4-(2-fluorophenyl)piperazin-1-yl]-3-methyl-1-oxobutan-2-yl}-4-hexylcyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the fluorophenyl group, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
科学的研究の応用
N-{1-[4-(2-fluorophenyl)piperazin-1-yl]-3-methyl-1-oxobutan-2-yl}-4-hexylcyclohexanecarboxamide has several applications in scientific research:
Pharmacology: It is studied for its potential as a therapeutic agent, particularly in the modulation of neurotransmitter systems due to its piperazine moiety.
Medicinal Chemistry: The compound is explored for its potential to act as a lead compound in drug discovery, especially for conditions related to the central nervous system.
Biological Studies: It is used in research to understand its interactions with biological targets, such as receptors or enzymes.
Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
作用機序
N-{1-[4-(2-フルオロフェニル)ピペラジン-1-イル]-3-メチル-1-オキソブタン-2-イル}-4-ヘキシルシクロヘキサンカルボキサミドの作用機序は、特定の分子標的との相互作用を伴います。ピペラジン環は、神経伝達物質受容体と相互作用し、その活性を調節することが知られています。フルオロフェニル基は、結合親和性と特異性を高める可能性があり、一方、ヘキシルシクロヘキサンカルボキサミド部分は、化合物の薬物動態特性に影響を与える可能性があります。
類似化合物の比較
類似化合物
- N-{1-[4-(2-クロロフェニル)ピペラジン-1-イル]-3-メチル-1-オキソブタン-2-イル}-4-ヘキシルシクロヘキサンカルボキサミド
- N-{1-[4-(2-ブロモフェニル)ピペラジン-1-イル]-3-メチル-1-オキソブタン-2-イル}-4-ヘキシルシクロヘキサンカルボキサミド
独自性
類似化合物と比較して、N-{1-[4-(2-フルオロフェニル)ピペラジン-1-イル]-3-メチル-1-オキソブタン-2-イル}-4-ヘキシルシクロヘキサンカルボキサミドは、その薬理学的プロファイルと結合特性に大きな影響を与える可能性のあるフルオロフェニル基の存在により、ユニークです。
この詳細な概要は、N-{1-[4-(2-フルオロフェニル)ピペラジン-1-イル]-3-メチル-1-オキソブタン-2-イル}-4-ヘキシルシクロヘキサンカルボキサミドについての包括的な理解を提供し、その合成、反応、用途、作用機序、および類似化合物の比較について説明しています。
類似化合物との比較
Similar Compounds
- N-{1-[4-(2-chlorophenyl)piperazin-1-yl]-3-methyl-1-oxobutan-2-yl}-4-hexylcyclohexanecarboxamide
- N-{1-[4-(2-bromophenyl)piperazin-1-yl]-3-methyl-1-oxobutan-2-yl}-4-hexylcyclohexanecarboxamide
Uniqueness
Compared to similar compounds, N-{1-[4-(2-fluorophenyl)piperazin-1-yl]-3-methyl-1-oxobutan-2-yl}-4-hexylcyclohexanecarboxamide is unique due to the presence of the fluorophenyl group, which can significantly affect its pharmacological profile and binding characteristics
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C28H44FN3O2 |
|---|---|
分子量 |
473.7 g/mol |
IUPAC名 |
N-[1-[4-(2-fluorophenyl)piperazin-1-yl]-3-methyl-1-oxobutan-2-yl]-4-hexylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C28H44FN3O2/c1-4-5-6-7-10-22-13-15-23(16-14-22)27(33)30-26(21(2)3)28(34)32-19-17-31(18-20-32)25-12-9-8-11-24(25)29/h8-9,11-12,21-23,26H,4-7,10,13-20H2,1-3H3,(H,30,33) |
InChIキー |
NLDMKMVIFPUWFB-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC1CCC(CC1)C(=O)NC(C(C)C)C(=O)N2CCN(CC2)C3=CC=CC=C3F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl {4-bromo-2-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]phenoxy}acetate](/img/structure/B11046395.png)
![5-({[2-(furan-2-yl)-1,3-thiazol-4-yl]methyl}sulfanyl)-N,4-diphenyl-4H-1,2,4-triazol-3-amine](/img/structure/B11046401.png)
![2-[2-(2-methoxyethoxy)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-N-(4-nitrophenyl)acetamide](/img/structure/B11046403.png)
![3-(2,5-difluorophenyl)-6-(1,5-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11046404.png)

![8,8-dimethyl-3-(1-phenylethyl)-1,2,3,4,8,9-hexahydro-5H-pyrimido[5,4-e][1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B11046428.png)

![5-(2,5-Dimethoxyphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B11046448.png)

![11-(3,4-Dihydro-1H-isoquinolin-2-yl)-8,10,12-triazatricyclo[7.4.0.0{2,6}]trideca-1(9),2(6),7,10-tetraen-13-one](/img/structure/B11046462.png)
![5'-Amino-3a-methyl-2,2'-dioxo-1,1',2,2',3a,4,5,6-octahydrospiro[indole-3,3'-pyrrole]-4'-carbonitrile](/img/structure/B11046474.png)
![1-(5-Chloro-2-methoxyphenyl)-3-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine](/img/structure/B11046479.png)
![Cyclohexyl 7-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11046482.png)
![N-{(E)-{[4-(methoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl]amino}[(2-methylphenyl)amino]methylidene}benzamide](/img/structure/B11046483.png)
